molecular formula C14H22N2O B1675312 Lidocaine CAS No. 137-58-6

Lidocaine

Cat. No. B1675312
CAS RN: 137-58-6
M. Wt: 234.34 g/mol
InChI Key: NNJVILVZKWQKPM-UHFFFAOYSA-N
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Description

Lidocaine, also known as Xylocaine, is a local anesthetic of the amide type . It is used to provide local anesthesia by nerve blockade at various sites in the body . It prevents pain by blocking the signals at the nerve endings in the skin .


Synthesis Analysis

The synthesis of Lidocaine can be envisioned via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 . Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .


Molecular Structure Analysis

Lidocaine has a molecular formula of C14H22N2O and a molecular weight of 234.3373 . Its structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Lidocaine’s physical and chemical properties such as density, viscosity, and electrical conductivity at different temperatures, as well as thermal stability and structural properties have been examined .

Scientific Research Applications

Lidocaine in Neuropathic Pain Management

Research has unveiled lidocaine's efficacy in treating neuropathic pain, including conditions stemming from central and peripheral nerve injuries. Intravenous administration of lidocaine has demonstrated significant reduction in pain intensity, offering a promising alternative for managing chronic pain syndromes. This application benefits patients with conditions like postherpetic neuralgia and nerve trauma, showcasing lidocaine's potential beyond its traditional anesthetic role (Attal et al., 2000); (Attal et al., 2004).

Antiarrhythmic Uses of Lidocaine

Lidocaine's role in cardiac arrhythmia treatment, particularly in ventricular arrhythmias associated with acute myocardial infarction, highlights its significance in cardiovascular medicine. Its effectiveness in stabilizing heart rhythm during and post cardiac surgeries further corroborates its utility in managing heart-related disorders (Gianelly et al., 1967); (Collinsworth et al., 1974).

Lidocaine in Alveolar Fluid Management

A novel area of lidocaine application is its impact on alveolar fluid clearance, a critical mechanism in resolving alveolar edema. Studies suggest that lidocaine, when administered intravenously or added to alveolar fluids, can decrease fluid clearance, presenting potential implications for treating conditions like pulmonary edema. This effect, however, is reversible, offering a controlled approach to fluid management in the lungs (Laffon et al., 2002).

Application in Auditory System Disorders

Exploratory studies into lidocaine's effects on the auditory system indicate potential benefits for individuals with Meniere's disease and tinnitus. Intratympanic administration of lidocaine has shown to influence cochlear function and could modulate symptoms associated with these auditory disorders, presenting a targeted approach to treatment (Laurikainen et al., 1996).

Safety And Hazards

Lidocaine should be used correctly to avoid unwanted effects. It can cause unwanted effects if used too much, as more of it is absorbed into the body through the skin .

Future Directions

Recent research suggests that intravenous Lidocaine may have potential benefits in the perioperative setting. It may have a role in reducing both pain and postoperative nausea and vomiting (PONV), which are two of the most common complaints after surgery and anaesthesia .

properties

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
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InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
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InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride)
Record name Lidocaine [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1045166
Record name Lidocaine
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Molecular Weight

234.34 g/mol
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Physical Description

Solid
Record name Lidocaine
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Boiling Point

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C
Record name Lidocaine
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Solubility

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Lidocaine
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Mechanism of Action

Lidocaine is a local anesthetic of the amide type. It is used to provide local anesthesia by nerve blockade at various sites in the body. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction., Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component., Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue., Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia., Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.
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Product Name

Lidocaine

Color/Form

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder

CAS RN

137-58-6
Record name Lidocaine
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Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-
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Melting Point

68 °C, 68.5 °C
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Synthesis routes and methods I

Procedure details

Sodium chondroitin sulfate (1 g) and lidocaine hydrochloride (2 g) were dissolved in distilled water for injection (80 ml). After being adjusted to pH 6 by addition of a sufficient quantity of sodium hydroxide, the solution was added with distilled water for injection up to the total volume of 100 ml to prepare the composition for local anesthesia of the present invention.
[Compound]
Name
Sodium chondroitin sulfate
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1 g
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2 g
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Synthesis routes and methods II

Procedure details

Sodium chondroitin sulfate (1 g) and lidocaine hydrochloride (2 g) were dissolved in distilled water for injection (80 ml). After being adjusted to pH 4 by addition of a sufficient quantity of hydrochloric acid, the solution was added with distilled water for injection up to the total volume of 100 ml to prepare the composition for local anesthesia of the present invention.
[Compound]
Name
Sodium chondroitin sulfate
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1 g
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Synthesis routes and methods III

Procedure details

In this Example and Comparative Example, a solution with a pH of from about 4.0 to 5.5 of 4.0 weight % lidocaine hydrochloride in deionized water was prepared. The lidocaine hydrochloride solution contained a mixture of chloride ions and protonated lidocaine ions that were formed by dissociation of lidocaine hydrochloride in the solution. The lidocaine hydrochloride solution was injected into the component 12 in Example 4 and into the component 14 in Comparative Example 5. It is believed that the lidocaine hydrochloride solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 4. The amount of the lidocaine hydrochloride solution that was injected into the electrode of Example 4 was 4 cc, and the amount of the lidocaine hydrochloride solution that was injected into the electrode of Comparative Example 5 was 3 cc, as seen in Table 5 below.
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Synthesis routes and methods IV

Procedure details

Sample preparation for the analysis of MEGX, Xylidine and GX involved addition of an 75 μl internal standard solution (EMGX 5 μg/ml in aqua dest.) and 150 μl aqua dest. to a 150 μl sample. Analysis of the much higher lidocaine concentrations required a 20-fold dilution of the sample in supplemented Williams' E medium. The isolation of lidocaine and its metabolites was performed by extraction. For this, 150 μl sodium carbonate (0.1 M) and 600 μl chloroform were added. After 1 min. vortexing and 4 min. centrifugation at 8000 rpm the aqueous supernatant was removed and 150 μl aqua dest. and 350 μl HCl (0.1 M) were added to the organic phase. The vortexing and centrifugation procedure was repeated and the supernatant removed. A cooled sample storage compartment kept the residues at 4° C. prior to analysis. The mobile phase (0.5 M phosphate buffer, pH 4.5) was pumped at a flow rate of 1.7 ml/min. (Perkin Elmer 250) and pretreated by a Quard-column (Superspher 60 RP 8, length 10 cm, 4 μm particles, Bischoff Chromatography, Germany). An auto sampler (Gilson Sample Injector model 231, France) injected 50 μl aliquots onto a temperature regulated (55° C., Chrompac Column Thermostat, The Netherlands) HPLC column (Superspher 60 RP 8, length 20 cm, i.d. 4.6 mm, 4 μm particles, Bischoff Chromatography, Germany). Detection was at 198 nm (Schoeffel SF 770 UV-spectrophotometer, Germany) and peak areas were calculated with the aid of an Olivetti M250 computer utilizing integration software (Chrompac PCI, version 5.12, The Netherlands). The samples were quantified by comparing the peak area ratio of the component of interest to that of the internal standard. Standard curves were obtained for lidocaine (5-80 μg/ml), MEGX (0.5-16 μg/ml), Xylidine (5-80 μg/ml) and GX (1-32 μg/ml) and showed linearity (r=0.996, n=6). The detection limit was 0.4 μ/ml for GX, 0.3 μg/ml for Xylidine, 0.2 μg/ml for MEGX, 0.4 μg/ml for EMGX and 0.5 μg/ml for lidocaine and the retention times were 2.2 min., 2.4 min., 3.2 min., 4.1 min., and 5.8 min., respectively. Column stabilization time was limited to 20 minutes by washing with a phosphate/acetonitrile/phosphoric acid buffer (50 mM, pH=1.7) and an acetonitrile solution (aqua dest.:ACN=1:1) to remove the chloroform peak.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lidocaine
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Reactant of Route 6
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Lidocaine

Citations

For This Compound
706,000
Citations
J Mao, LL Chen - Pain, 2000 - Elsevier
… the clinical lidocaine test, (2) the predictive value of the lidocaine test for an oral trial of lidocaine congeners, (3) identification of pain symptoms and signs relieved by systemic lidocaine, …
Number of citations: 454 www.sciencedirect.com
BP Bean, CJ Cohen, RW Tsien - The Journal of general physiology, 1983 - ncbi.nlm.nih.gov
… Raising the lidocaine concentration magnified the slowly … μM lidocaine, just as expected if it corresponded to drug-bound, inactivated channels. At less than or equal to 20 μM lidocaine, …
Number of citations: 743 www.ncbi.nlm.nih.gov
GB Beecham, TA Nessel, A Goyal - 2019 - europepmc.org
… lidocaine is a weak base with a dissociation constant (pKa) of 7.7, approximately 25% of molecules will be un-ionized at a physiological pH of 7.4 and will be available to translocate …
Number of citations: 23 europepmc.org
TJ Reilly - Journal of chemical education, 1999 - ACS Publications
In this experiment, which is intended for the introductory organic laboratory, the widely used local anesthetic Lidocaine is synthesized in two steps from 2,6-dimethylaniline. In the first …
Number of citations: 54 pubs.acs.org
R Lev, P Rosen - The Journal of emergency medicine, 1994 - Elsevier
… This article reviews the clinical use of prophylactic lidocaine as a preintubation medication. … to intubation; lidocaine is one agent investigated for this use. Although lidocaine has not re…
Number of citations: 216 www.sciencedirect.com
KENA COLLINSWORTH, SM KALMAN… - Circulation, 1974 - Am Heart Assoc
… reviews current knowledge about lidocaine, with reference to … and their relation to lidocaine's antiarrhythmic and toxic effects … to the clinical use of lidocaine in the treatment of ventricular …
Number of citations: 340 www.ahajournals.org
R Karnina, SK Arif, M Hatta, A Bukhari - Annals of Medicine and Surgery, 2021 - Elsevier
… lidocaine has antinociceptive, antiarrhythmic, anti-inflammatory, and antithrombotic effects. Lidocaine … Here we review the pathophysiological underpinnings of lidocaine's role as an anti-…
Number of citations: 35 www.sciencedirect.com
T Gordh, TE Gordh, K Lindqvist… - The Journal of the …, 2010 - pubs.asahq.org
… lidocaine. The first trials were wheal tests on the forearms of human volunteers. Lidocaine … Lidocaine was first tested for infiltration anesthesia in many short procedures performed in …
Number of citations: 115 pubs.asahq.org
RN Boyes, DB Scott, PJ Jebson… - Clinical …, 1971 - Wiley Online Library
… hydroehloride was given by placing the total dose of lidocaine in a reservoir … lidocaine delivered to the subject was decreased exponentially with time. The resultant halftime for lidocaine …
Number of citations: 303 ascpt.onlinelibrary.wiley.com
AM Comer, HM Lamb - Drugs, 2000 - Springer
… • Lidocaine is an aminoethylamide local anaesthetic which … • Animal studies suggest that systemic lidocaine may exert its … systemic absorption of lidocaine from lidocaine patch 5%, it is …
Number of citations: 101 link.springer.com

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